Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate
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Overview
Description
Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is a complex organic compound that features a quinoline moiety attached to a dichloromethoxybenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate typically involves the reaction of 8-aminoquinoline with 3,4-dichloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Conversion of methoxy to hydroxyl groups.
Reduction: Formation of amino derivatives from nitro groups.
Scientific Research Applications
Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione
- 4-Chloro-2-(quinolin-8-yl)-isoindoline-1,3-dione
- 2-(Quinolin-8-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is unique due to the presence of both the quinoline and dichloromethoxybenzene sulfonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
quinolin-8-yl 3,4-dichloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4S/c1-22-16-13(8-7-11(17)14(16)18)24(20,21)23-12-6-2-4-10-5-3-9-19-15(10)12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKMCSGLZJTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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